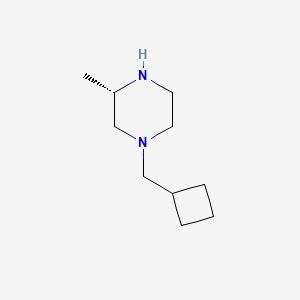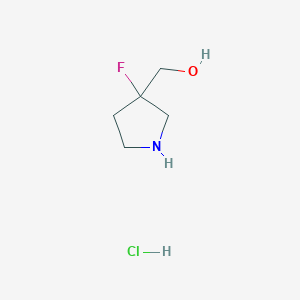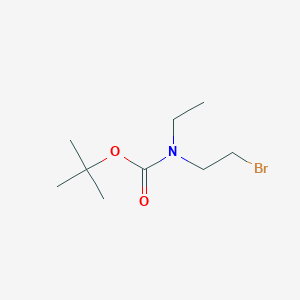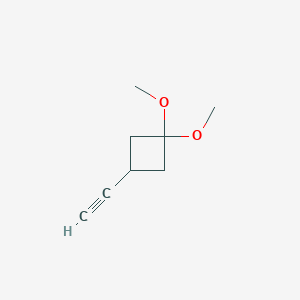
4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Overview
Description
3,4-Dihydro-2H-pyran is a chemical compound used as a reactant in various syntheses . It has the empirical formula C5H8O and a molecular weight of 84.12 .
Synthesis Analysis
3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also react with pyrazoles in the presence of trifluoroacetic acid to produce tetrahydropyran derivatives .Molecular Structure Analysis
The SMILES string for 3,4-Dihydro-2H-pyran is C1COC=CC1 .Chemical Reactions Analysis
This compound can be used in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives by a cation-exchange resin-catalyzed Domino reaction with aromatic amines . It can also be used to synthesize tetrahydroquinolines from aryl azides in the presence of FeCl3-NaI .Physical And Chemical Properties Analysis
3,4-Dihydro-2H-pyran is a liquid at room temperature with a density of 0.922 g/mL at 25 °C . It has a boiling point of 86 °C and a melting point of -70 °C . The refractive index n20/D is 1.440 .Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
The use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, a core structure in many medicinal compounds, underscores the importance of complex organic molecules like 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione in pharmaceutical research. These scaffolds serve as key precursors for various bioactive compounds due to their broad synthetic applications and bioavailability. Research highlights the application of diverse catalysts, including organocatalysts, metal catalysts, and green solvents, to develop lead molecules with significant medicinal potential (Parmar, Vala, & Patel, 2023).
Fluorescent Chemosensors
The compound and its derivatives are pivotal in developing fluorescent chemosensors, which are crucial for detecting various analytes, including metal ions and neutral molecules. Such chemosensors exhibit high selectivity and sensitivity, demonstrating the compound's utility in environmental monitoring and biomedical research. This area has seen significant advancements, with new chemosensors being developed for a broad range of applications, highlighting the versatility of 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione derivatives in analytical chemistry (Roy, 2021).
Diketopyrrolopyrroles Synthesis
Research into diketopyrrolopyrroles, which share a structural resemblance with 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione, focuses on their synthesis, reactivity, and optical properties. These compounds are widely used as dyes in various applications, from pigments to solar cells. The study of their synthesis and properties provides insights into how similar compounds could be optimized for electronic and photonic applications, showcasing the broader implications of research on complex organic molecules (Grzybowski & Gryko, 2015).
Aqueous Media Reactions
The exploration of fluoroalkylation reactions, including those relevant to 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione, in aqueous media is a significant step towards environmentally friendly chemical processes. These reactions facilitate the incorporation of fluorinated groups into target molecules, critical for pharmaceuticals and agrochemicals, demonstrating the compound's relevance in green chemistry (Song et al., 2018).
Tetrahydrobenzo[b]pyrans Synthesis
The compound's structural framework serves as a foundation for synthesizing tetrahydrobenzo[b]pyrans, highlighting its significance in drug discovery and development. These heterocyclic compounds are crucial in creating bioactive molecules for treating various diseases, emphasizing the role of 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione derivatives in medicinal chemistry (Kiyani, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-fluorophenyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c12-9-4-2-1-3-8(9)7-5-10(13)15-11(14)6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOKONCMKFSOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)


![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)






